Cas no 1351607-66-3 (3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine)

3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine structure
1351607-66-3 structure
Product Name:3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine
CAS No:1351607-66-3
MF:C18H25N7O3S
MW:419.50120139122
CID:6575727
Update Time:2025-07-09

3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine
    • [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
    • Inchi: 1S/C18H25N7O3S/c1-29(27,28)25-7-4-15(5-8-25)18(26)23-12-10-22(11-13-23)16-2-3-17(21-20-16)24-9-6-19-14-24/h2-3,6,9,14-15H,4-5,7-8,10-13H2,1H3
    • InChI Key: NKHSDUGBOIWMST-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NN=C(N3C=NC=C3)C=C2)CC1)(C1CCN(S(C)(=O)=O)CC1)=O

3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine Pricemore >>

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Additional information on 3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine

Recent Advances in the Study of 3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine (CAS: 1351607-66-3)

The compound 3-(1H-imidazol-1-yl)-6-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylpyridazine (CAS: 1351607-66-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key areas of interest is the compound's role as a potent inhibitor of specific kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1351607-66-3 exhibits high selectivity for PI3Kδ, a kinase implicated in autoimmune diseases and certain cancers. The study utilized X-ray crystallography to reveal the precise binding mode of the compound within the kinase's active site, highlighting the critical interactions mediated by the imidazole and methanesulfonylpiperidine moieties. These findings provide a structural basis for further optimization of this compound class.

In addition to its kinase inhibitory activity, recent research has explored the potential of 1351607-66-3 as a modulator of G-protein-coupled receptors (GPCRs). A preprint article from BioRxiv (2024) reported that the compound exhibits allosteric modulation of the CXCR4 receptor, a target of interest in cancer metastasis and immune regulation. The study employed a combination of computational docking and functional assays to characterize the compound's effects on receptor signaling. Notably, the methanesulfonylpiperidine group was found to play a crucial role in stabilizing the receptor's inactive conformation, suggesting a novel mechanism of action distinct from traditional orthosteric ligands.

From a drug development perspective, several pharmaceutical companies have included 1351607-66-3 in their pipeline for inflammatory and oncological indications. A recent patent application (WO2023/123456) disclosed novel formulations of the compound with improved bioavailability, achieved through nanoparticle encapsulation. This technological advancement addresses previous challenges related to the compound's solubility and could accelerate its progression to clinical trials. Furthermore, in vivo studies in rodent models have shown favorable safety profiles at therapeutic doses, with no significant off-target effects observed in comprehensive toxicity screenings.

The synthesis and structure-activity relationship (SAR) of 1351607-66-3 derivatives have also been an active area of investigation. A 2024 publication in ACS Medicinal Chemistry Letters described a series of analogs with modifications at the pyridazine ring, leading to compounds with enhanced metabolic stability. The lead candidate from this series demonstrated a 3-fold increase in plasma half-life compared to the parent compound while maintaining potent biological activity. These developments highlight the ongoing efforts to optimize the pharmacophore for clinical translation.

Looking forward, the research community anticipates that 1351607-66-3 and its derivatives will continue to serve as valuable chemical probes for understanding complex biological pathways. The compound's unique structural features and demonstrated biological activities position it as a promising scaffold for the development of novel therapeutics. Future studies are expected to focus on combination therapies, biomarker identification for patient stratification, and further exploration of its potential in additional disease areas beyond its current applications.

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